molecular formula C10H6Cl3N3 B8559893 N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine

N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine

Cat. No.: B8559893
M. Wt: 274.5 g/mol
InChI Key: WMSZSWYFBUAPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine is an organic compound characterized by its unique structural framework, which incorporates a chlorophenyl ring linked to a dichloropyrimidinyl moiety. This structure bestows the molecule with distinctive chemical properties and reactivities, making it an invaluable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine typically involves the reaction of 2-chloroaniline with 2,5-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Mechanism of Action

The mechanism of action of N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C10H6Cl3N3

Molecular Weight

274.5 g/mol

IUPAC Name

2,5-dichloro-N-(2-chlorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H6Cl3N3/c11-6-3-1-2-4-8(6)15-9-7(12)5-14-10(13)16-9/h1-5H,(H,14,15,16)

InChI Key

WMSZSWYFBUAPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a round bottom flask was added o-chloroaniline (6.46 mL, 39.2 mmol) and N-methylpyrrolidinone (37.8 mL, 392 mmol). N,N-Diisopropylethylamine (8.19 mL, 47.0 mmol) was added followed by 2,4,5-trichloro-pyrimidine (5.39 mL, 47.0 mmol) and the mixture was heated at 100° C. for 24 hours. The reaction mixture was then concentrated under reduced pressure and the residue was taken up in DCM (150 mL) and washed with water (150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by silica gel chromatography using a gradient of 0-12% EtOAc/hex as the eluting solvent to obtain (2-chloro-phenyl)-(2,5-dichloro-pyrimidin-4-yl)-amine as a yellow solid (9.0 g, 84%). LCMS (m/e) 274 (M+H); 1H-NMR (CDCl3, 400 MHz) δ 8.54 (d, 1H, J=8.3 Hz), 8.28 (s, 1H), 8.00 (bs, 1H), 7.47 (d, 1H, J=8.0 Hz), 7.44-7.37 (m, 1H), 7.17-7.11 (m, 1H).
Quantity
6.46 mL
Type
reactant
Reaction Step One
Quantity
37.8 mL
Type
reactant
Reaction Step One
Quantity
8.19 mL
Type
reactant
Reaction Step Two
Quantity
5.39 mL
Type
reactant
Reaction Step Three

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